1H NMR and 13C NMR chemical shifts for 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid
1H NMR and 13C NMR chemical shifts for 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active compounds. Its unique electronic and structural properties make it a versatile framework in drug discovery, with applications ranging from antiviral and anticancer to anti-inflammatory agents.[1][2] The specific derivative, 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, represents a highly functionalized and promising intermediate for the synthesis of novel therapeutics. The presence of halogen substituents at the 7 and 8 positions provides strategic handles for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a diverse chemical space.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Cornerstone of Structural Elucidation
NMR spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.
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¹H NMR Spectroscopy provides information about the number of different types of protons in a molecule, their relative numbers (integration), their electronic environment (chemical shift), and the connectivity between neighboring protons (spin-spin coupling).
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¹³C NMR Spectroscopy reveals the number of different types of carbon atoms and their electronic environment. Due to the low natural abundance of ¹³C, coupling between adjacent carbon atoms is not typically observed.
The interpretation of NMR spectra allows for the unambiguous determination of molecular structure, making it a critical tool in synthetic chemistry and drug discovery.[5][6]
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid. This protocol is based on standard practices for the analysis of heterocyclic compounds.[7][8][9]
Step-by-Step Methodology
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the solid 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry vial. Given the presence of a carboxylic acid, DMSO-d₆ is often preferred due to its ability to dissolve polar compounds and the exchangeable nature of the acidic proton.
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If the sample does not fully dissolve, gentle warming or sonication may be applied. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
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Transfer the clear solution to a clean, high-quality 5 mm NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.
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Spectrometer Setup:
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Insert the NMR tube into the spectrometer's probe.
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Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
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Shim the magnetic field to optimize its homogeneity across the sample, aiming for a narrow and symmetrical solvent peak.
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¹H NMR Acquisition:
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Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
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Use a standard pulse sequence for ¹H acquisition.
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Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
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Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
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¹³C NMR Acquisition:
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Set a wider spectral width to cover the expected range for carbon signals (typically 0-200 ppm).
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Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
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Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Process the data similarly to the ¹H spectrum.
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Experimental Workflow Diagram
Caption: Experimental workflow for NMR data acquisition.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid. These predictions are based on the analysis of structurally similar compounds, specifically ethyl 8-chloro-7-iodoimidazo[1,2-a]pyridine-2-carboxylate and 7-chloro-8-iodo-2-phenylimidazo[1,2-a]pyridine.[3] The numbering scheme used for the assignments is shown in the diagram below.
Molecular Structure and Atom Numbering
Caption: Numbering of the imidazo[1,2-a]pyridine core.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | 8.0 - 8.2 | s | - | Singlet due to no adjacent protons. The electron-withdrawing nature of the adjacent nitrogen and the carboxylic acid group at C-2 will shift it downfield. |
| H-5 | 7.9 - 8.1 | d | 7.0 - 7.5 | Doublet due to coupling with H-6. Its downfield shift is influenced by the proximity to the bridgehead nitrogen. |
| H-6 | 7.2 - 7.4 | d | 7.0 - 7.5 | Doublet due to coupling with H-5. |
| COOH | 12.0 - 13.0 | br s | - | Broad singlet, characteristic of a carboxylic acid proton. The exact shift is solvent and concentration-dependent. |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 140 - 143 | Attached to the electron-withdrawing carboxylic acid group and nitrogen. |
| C-3 | 112 - 115 | Shielded relative to other carbons in the imidazole ring. |
| C-5 | 125 - 128 | Aromatic carbon in the pyridine ring. |
| C-6 | 122 - 125 | Aromatic carbon in the pyridine ring. |
| C-7 | 128 - 131 | Deshielded due to the attached electron-withdrawing chlorine atom. |
| C-8 | 93 - 96 | Significantly shielded due to the heavy atom effect of the attached iodine. |
| C-8a | 144 - 147 | Bridgehead carbon adjacent to a nitrogen atom. |
| COOH | 163 - 166 | Carbonyl carbon of the carboxylic acid. |
Spectral Interpretation and Rationale
The predicted chemical shifts are derived from a careful analysis of the electronic effects of the substituents on the imidazo[1,2-a]pyridine core.
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Proton (¹H) NMR:
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The protons of the imidazo[1,2-a]pyridine ring system typically resonate in the aromatic region (7.0-9.0 ppm).[10]
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H-3: This proton is expected to be a singlet and is deshielded by the adjacent nitrogen atom (N-4) and the electron-withdrawing carboxylic acid at the C-2 position.
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H-5 and H-6: These protons form an AX spin system and will appear as doublets with a typical ortho-coupling constant of 7.0-7.5 Hz. H-5 is generally shifted further downfield than H-6 due to its proximity to the bridgehead nitrogen (N-4).[3]
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Carboxylic Acid Proton: The proton of the carboxylic acid group is acidic and will appear as a broad singlet at a significantly downfield chemical shift, often above 12 ppm, especially in a non-protic solvent like DMSO-d₆.
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Carbon (¹³C) NMR:
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C-2 and C-3: The carbons of the imidazole portion of the ring system are influenced by the two nitrogen atoms. The presence of the carboxylic acid group at C-2 will cause a downfield shift for this carbon.
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C-5, C-6, C-7, and C-8: The chemical shifts of the pyridine ring carbons are heavily influenced by the halogen substituents.
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The chloro group at C-7 will cause a deshielding effect on C-7 itself.
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The iodo group at C-8 will induce a significant shielding (upfield shift) of C-8 due to the "heavy atom effect". This is a characteristic feature and a strong diagnostic tool.[3]
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C-8a: This bridgehead carbon, situated between two rings and adjacent to a nitrogen atom, will resonate at a downfield chemical shift.
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Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid will appear in the typical downfield region for such functional groups, generally above 160 ppm.
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Conclusion
This technical guide provides a detailed and well-reasoned prediction of the ¹H and ¹³C NMR chemical shifts for 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid. By leveraging experimental data from closely related analogs and fundamental principles of NMR spectroscopy, this document serves as a practical resource for scientists engaged in the synthesis and characterization of novel imidazo[1,2-a]pyridine derivatives. The provided experimental protocol and spectral interpretation will aid in the efficient and accurate structural elucidation of this important class of molecules, thereby supporting advancements in drug discovery and development.
References
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES.
- Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data.
- Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. Royal Society of Chemistry.
- Supplementary M
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Short Summary of 1H-NMR Interpretation.
- Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. MDPI.
- Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed.
- Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Royal Society of Chemistry.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
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